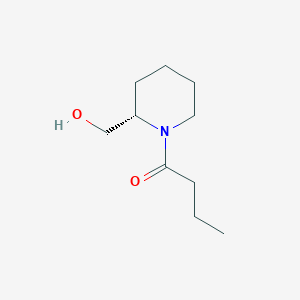
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmacologically active compounds. The compound 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is characterized by the presence of a piperidine ring substituted with a hydroxymethyl group and a butanoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- typically involves the reaction of piperidine with appropriate reagents to introduce the hydroxymethyl and butanoyl groups. One common method involves the reduction of 1-(1-oxobutyl)piperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired compound .
Industrial Production Methods
Industrial production of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of 2-Piperidinemethanoic acid, 1-(1-oxobutyl)-, (2S)-.
Reduction: Formation of 2-Piperidinemethanol, 1-(1-hydroxybutyl)-, (2S)-.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, it may interfere with signaling pathways in cancer cells, resulting in antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with various pharmacological activities.
Piperine: An alkaloid found in black pepper with known anticancer and anti-inflammatory properties.
N-Boc piperazine derivatives: Compounds with similar structural features and diverse biological activities.
Uniqueness
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
647021-17-8 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(13)11-7-4-3-6-9(11)8-12/h9,12H,2-8H2,1H3/t9-/m0/s1 |
Clave InChI |
SFBAASMURQXSIO-VIFPVBQESA-N |
SMILES isomérico |
CCCC(=O)N1CCCC[C@H]1CO |
SMILES canónico |
CCCC(=O)N1CCCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


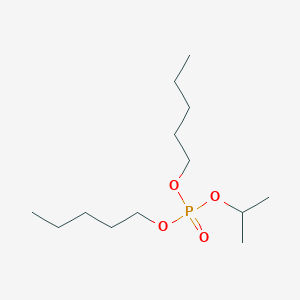
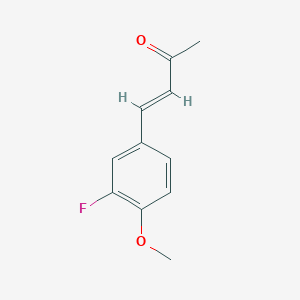
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)
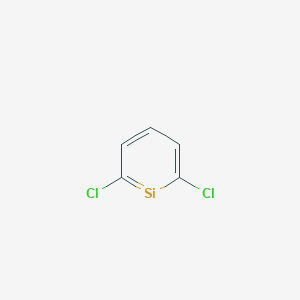
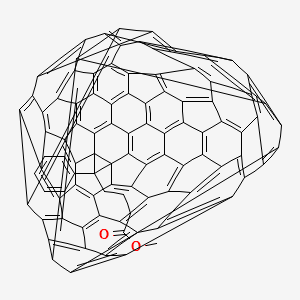
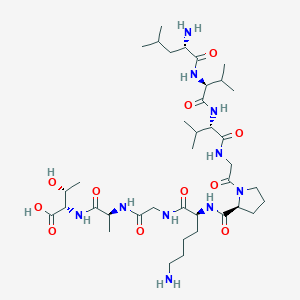
![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)
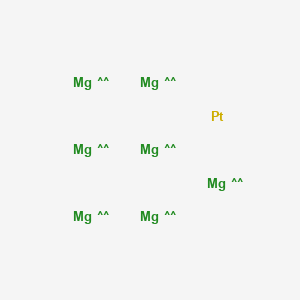
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
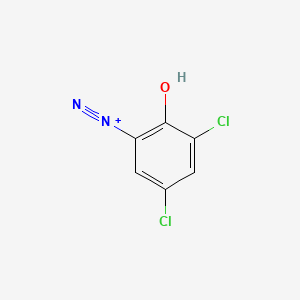
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)
